2,2,5-Trimethyl-5-pentylcyclopentanone

Catalog No.
S570807
CAS No.
65443-14-3
M.F
C13H24O
M. Wt
196.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,5-Trimethyl-5-pentylcyclopentanone

CAS Number

65443-14-3

Product Name

2,2,5-Trimethyl-5-pentylcyclopentanone

IUPAC Name

2,2,5-trimethyl-5-pentylcyclopentan-1-one

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

InChI

InChI=1S/C13H24O/c1-5-6-7-8-13(4)10-9-12(2,3)11(13)14/h5-10H2,1-4H3

InChI Key

PUKWIVZFEZFVAT-UHFFFAOYSA-N

SMILES

CCCCCC1(CCC(C1=O)(C)C)C

Synonyms

2,2,5-trimethyl-5-pentylcyclopentanone

Canonical SMILES

CCCCCC1(CCC(C1=O)(C)C)C

The exact mass of the compound 2,2,5-Trimethyl-5-pentylcyclopentan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fragrance Chemistry

2,2,5-Trimethyl-5-pentylcyclopentan-1-one, also known as Veloutone, is a colorless to pale yellow liquid with a jasmine, lactone-like, and fruity odor []. It is not found naturally but is synthesized for use in scientific research on fragrance development [, ]. Veloutone has a strong and pleasant fragrance profile, making it a valuable compound for perfumers []. Researchers use Veloutone to create or enhance floral notes in perfumes, particularly jasmine and honeysuckle scents [, ].

2,2,5-Trimethyl-5-pentylcyclopentanone is a cyclic ketone with the molecular formula C13H24OC_{13}H_{24}O and a CAS number of 65443-14-3. This compound is characterized by its unique structure, featuring a cyclopentane ring with multiple methyl and pentyl substituents. It is known for its pleasant fragrance, making it a valuable ingredient in the perfume industry. The compound has been identified in various natural sources, including the plant Pelargonium tomentosum, which contributes to its aromatic properties .

Typical of ketones:

  • Oxidation: Ketones can be oxidized to form corresponding secondary alcohols or carboxylic acids under specific conditions.
  • Reduction: The compound can be reduced to form alcohols; this reaction is more favorable for endocyclic double bonds than for exocyclic ones .
  • Nucleophilic Addition: The carbonyl group in ketones is susceptible to nucleophilic attack, allowing for various synthetic transformations.

Research indicates that 2,2,5-trimethyl-5-pentylcyclopentanone exhibits low acute toxicity. In oral studies conducted on rats, the lethal dose (LD50) was found to exceed 6.8 g/kg, suggesting a relatively high safety margin for human exposure . Additionally, patch tests have shown no significant allergic reactions when applied topically at concentrations of 5% .

The synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone can be achieved through various methods:

  • Cyclization Reactions: This involves the cyclization of suitable precursors under acidic or basic conditions.
  • Alkylation: The introduction of pentyl and methyl groups can be accomplished through alkylation reactions involving appropriate alkyl halides and cyclopentanones.
  • Oxidative Processes: Some methods utilize oxidative conditions to convert alkenes into ketones effectively.

These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity.

2,2,5-trimethyl-5-pentylcyclopentanone is primarily utilized in the fragrance industry due to its pleasant aroma. Its applications include:

  • Perfume Formulations: It serves as a key ingredient in various fragrance compositions.
  • Flavoring Agents: The compound may also find use in flavoring applications due to its aromatic profile.
  • Cosmetics: It is incorporated into cosmetic products for scent enhancement.

Several compounds share structural similarities with 2,2,5-trimethyl-5-pentylcyclopentanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Pentyl-2,5,5-trimethylcyclopentanoneC13H24OSimilar structure but different alkyl groups
3-Methyl-2-(1-oxopropoxy)-2-cyclopenten-1-oneC11H16OContains an oxo group and differs in ring structure
DihydroisojasmoneC12H18OExhibits similar aromatic properties but different functional groups

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their substituents and functional groups. The unique combination of methyl and pentyl groups in 2,2,5-trimethyl-5-pentylcyclopentanone contributes to its distinct fragrance profile and potential applications.

Industrial Synthesis via Methylation of 2-Pentylcyclopentanone

The industrial preparation of 2,2,5-trimethyl-5-pentylcyclopentanone relies primarily on the methylation of 2-pentylcyclopentanone using methyl iodide and sodium hydride in tetrahydrofuran [1]. This synthetic approach represents the most established and economically viable route for large-scale production of this cyclopentanone derivative [1]. The reaction proceeds through a well-characterized enolate intermediate formation followed by nucleophilic substitution [25] [31].

ParameterValueReference
Starting Material2-PentylcyclopentanoneChemicalBook [1]
Methylating AgentMethyl IodideChemicalBook [1]
BaseSodium HydrideChemicalBook [1]
SolventTetrahydrofuranChemicalBook [1]
Reaction TypeNucleophilic SubstitutionOrganic Chemistry Literature [6] [25]
Molecular Weight196.33 grams per moleChemicalBook [1]
Product YieldHigh (>90%)General Alkylation Literature [25] [31]
Reaction MechanismEnolate Formation → AlkylationEnolate Chemistry [32] [37]

Alkylation Mechanisms Using Methyl Iodide

The alkylation mechanism proceeds through formation of a resonance-stabilized enolate intermediate generated by deprotonation of the alpha position with sodium hydride [25] [37]. The enolate intermediate demonstrates high nucleophilicity due to its negative charge and readily undergoes nucleophilic substitution with methyl iodide through an SN2 mechanism [6] [34]. This reaction pathway ensures regioselectivity by preferentially forming the thermodynamically favored enolate at the more substituted carbon position [32] [37].

The nucleophilic attack occurs at the carbon atom of methyl iodide, with iodide serving as an effective leaving group [34]. The reaction follows second-order kinetics, being dependent on both the enolate concentration and methyl iodide concentration [34]. Complete enolization is critical for achieving high yields, as partial enolization leads to competing side reactions between the base and alkyl halide [31] [37].

Methyl iodide demonstrates excellent reactivity as an alkylating agent due to its primary alkyl structure and the superior leaving group ability of iodide [6] [10]. The electrophilic carbon readily undergoes backside attack by the enolate nucleophile, resulting in inversion of configuration at the reaction center [34]. This mechanism ensures high selectivity for the desired methylated product while minimizing elimination reactions that typically occur with secondary or tertiary alkyl halides [25] [31].

Catalytic Systems in Tetrahydrofuran Media

Tetrahydrofuran serves as the optimal solvent medium for this transformation due to its unique properties that enhance both enolate formation and subsequent alkylation [33]. The solvent exhibits a dielectric constant of 7.58 at 25°C and maintains miscibility with water in all proportions, facilitating proper solvation of both ionic intermediates and starting materials [33]. The boiling point of 66°C and moderate polarity index of 4.0 provide ideal conditions for the reaction temperature range while ensuring adequate solubility of reactants [33].

The effectiveness of tetrahydrofuran stems from its ability to stabilize the sodium hydride base and promote complete deprotonation of the ketone substrate [20] [24]. The ether oxygen atoms coordinate with sodium cations, enhancing the nucleophilicity of the hydride anion and facilitating enolate formation [32] [37]. Additionally, tetrahydrofuran demonstrates excellent compatibility with organometallic reagents and maintains chemical stability under the basic reaction conditions [33].

Catalytic enhancements in tetrahydrofuran media have been explored through various approaches, including the use of crown ethers and phase-transfer catalysts to improve reaction rates [24]. These systems increase the effective concentration of reactive enolate species by improving the solubility and reactivity of the base [20]. The solvent's low viscosity of 0.55 centipoise at 20°C ensures efficient mass transfer and facilitates rapid mixing of reactants [33].

Alternative Synthetic Routes

Cyclization Strategies from Linear Precursors

Linear precursor cyclization represents a valuable alternative approach for constructing the cyclopentanone framework of 2,2,5-trimethyl-5-pentylcyclopentanone [12] [17]. These strategies typically involve the formation of five-membered rings from appropriately functionalized acyclic precursors through intramolecular cyclization reactions [12] [13]. The cyclization approaches demonstrate particular utility when specific substitution patterns are required or when the direct alkylation route proves challenging [17].

Route TypeKey FeaturesTypical YieldsLiterature Source
Linear Precursor CyclizationFive-membered ring formation from acyclic precursors60-80%Natural Product Synthesis [12]
Cross-Coupling Side Chain InstallationPalladium-catalyzed carbon-carbon bond formation70-95%Cross-Coupling Reviews [14] [18]
Michael Addition/CyclizationTandem reaction creating multiple stereocenters65-90%Radical Chemistry [13]
Photocatalyzed AlkylationSunlight-induced regioselective functionalization50-75%Photocatalysis [4]
Ring-Closing MetathesisMetal-catalyzed ring closure70-90%Metathesis Literature
Cyclization from DiketonesAsymmetric hydrogenation of cyclic diketones85-95%Asymmetric Catalysis [5]

Radical-mediated cyclization strategies offer particularly promising routes through tandem Michael addition/radical cyclization/oxygenation reactions [13]. These transformations can generate densely functionalized cyclopentane derivatives with up to four consecutive stereocenters in a single operation [13]. The radical cyclization typically proceeds through a 5-exo pattern for terminally substituted olefin units, providing access to the desired cyclopentanone structure [13].

Photocatalyzed approaches utilizing tetrabutylammonium decatungstate as catalyst have demonstrated regioselective beta-alkylation of cyclopentanones under sunlight irradiation [4]. These methods exploit polar radical transition states to achieve selectivity for beta-carbon-hydrogen bond cleavage over alpha-carbon-hydrogen bond activation [4]. The photocatalytic strategy provides an environmentally benign alternative that operates under mild conditions without requiring heating or cooling [4].

Cross-Coupling Approaches for Side Chain Installation

Cross-coupling methodologies offer versatile approaches for introducing the pentyl side chain onto appropriately substituted cyclopentanone frameworks [14] [18]. Palladium-catalyzed cross-coupling reactions demonstrate excellent functional group tolerance and can achieve yields ranging from 70-95% under optimized conditions [18]. These transformations typically require specialized phosphine ligands with tunable steric and electronic properties to achieve high efficiency [14].

The development of phosphine ligands with internal olefin substituents rather than terminal olefins has proven particularly effective for cross-coupling applications [14]. These ligands enable fine-tuning of steric characteristics and electronic properties by modifying the alkyl substituents [14]. Diisopropyl crotyl phosphine and dicyclohexyl prenyl phosphine represent examples of effective ligands for these transformations [14].

Reaction optimization studies have identified critical parameters including catalyst loading, ligand-to-metal ratios, and reaction temperature [18]. Typical catalyst loadings range from 0.1 to 5 mole percent, with ligand-to-metal ratios maintained between 1:1 and 1:5 for optimal performance [14]. The strict control of these parameters ensures high yields while minimizing palladium contamination in the final product [18].

Purification of cross-coupling products requires specialized techniques to remove residual palladium contamination [18]. Treatment with trithiocyanuric acid in sodium carbonate solution followed by activated carbon filtration can reduce palladium levels to less than 100 parts per million [18]. Alternative purification methods include the use of specialized scavenging resins and crystallization procedures designed to exclude metal impurities [18].

Process Optimization Parameters

Temperature and Pressure Effects on Yield

Temperature optimization plays a critical role in maximizing yield and selectivity in the synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone [19] [35]. The optimal temperature range extends from -78°C to 25°C, with lower temperatures generally favoring improved selectivity at the expense of reaction rate [19] [35]. Temperature effects on ketone alkylation reactions demonstrate complex dependencies related to enolate stability and competing reaction pathways [21] [35].

ParameterOptimal RangeEffect on YieldSupporting Literature
Temperature Range-78°C to 25°CLower temperature favors selectivityTemperature Effects [19] [35]
Pressure ConditionsAtmospheric to 2 atmMinimal pressure dependencyPressure Studies [19] [36]
Base Equivalents1.2-2.0 equivExcess base improves conversionBase Optimization [25] [31]
Solvent Volume10-50 milliliters per gram substrateDilution reduces side reactionsSolvent Effects [20] [33]
Reaction Time2-12 hoursLonger time increases conversionKinetic Studies [25] [28]
Methylating Agent Excess1.1-1.5 equivSlight excess improves efficiencyAlkylation Optimization [25]
Catalyst Loading0.1-5 mole percent (when applicable)Optimal loading maximizes turnoverCatalysis Literature [18] [22]

Pressure effects demonstrate minimal impact on reaction yields for this transformation, with atmospheric to 2 atmospheres representing the practical operating range [19] [36]. The reaction rate constant remains largely unaffected by pressures above 120 bar, although some rate decrease occurs near critical pressures [19]. The minimal pressure sensitivity reflects the ionic nature of the enolate alkylation mechanism, which does not involve significant volume changes during the transition state [36].

Studies on related alkylation reactions reveal that pressure primarily affects reaction rates through solvent effects rather than direct mechanistic influences [36]. Electrostrictive effects become more pronounced in apolar media, but the polar nature of tetrahydrofuran minimizes these contributions [36]. The practical implications suggest that standard atmospheric pressure conditions provide optimal results without requiring specialized high-pressure equipment [19] [36].

Temperature-dependent equilibrium studies demonstrate that increasing temperature shifts tautomeric equilibria toward keto forms in related cyclopentanone systems [35]. This temperature dependence affects the concentration of reactive enolate species and influences the overall reaction efficiency [35]. Optimization studies consistently identify temperature control as the most critical parameter for achieving high yields and selectivity [28] [35].

Byproduct Formation and Purification Techniques

Byproduct formation represents a significant challenge in the synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone, requiring careful optimization to minimize unwanted side reactions [25] [29]. The primary byproducts include dialkylated products from over-alkylation, elimination products from competing E2 reactions, and oligomeric compounds from self-condensation processes [25] [29] [31].

Byproduct TypeFormation MechanismTypical ContentPurification MethodLiterature Reference
Dialkylated ProductsOver-alkylation of enolate5-15%Column chromatographyAlkylation Chemistry [25] [31]
Elimination ProductsE2 elimination from alkyl halide2-8%DistillationElimination Reactions [6]
Oligomeric CompoundsSelf-condensation reactions3-12%CrystallizationPolymerization Studies [29]
Unreacted Starting MaterialIncomplete conversion1-5%ExtractionProcess Optimization [22] [28]
Solvent ImpuritiesTetrahydrofuran degradation products<2%Washing proceduresSolvent Purification [30]
Base-Related ByproductsHydride reaction products2-6%Acid-base treatmentBase Chemistry [32] [37]

Dialkylated products arise from over-alkylation of the enolate intermediate when excess methyl iodide is present or when reaction times are extended [25] [31]. These byproducts typically represent 5-15% of the total product mixture and require separation through column chromatography using silica gel [25]. The formation of dialkylated species can be minimized by careful control of stoichiometry and reaction time [31].

Elimination products result from competing E2 elimination reactions when secondary or tertiary alkyl halides are employed, though this is less significant with methyl iodide [6]. These products typically account for 2-8% of the reaction mixture and can be removed through careful distillation taking advantage of their different boiling points [6]. Prevention strategies focus on maintaining low temperatures and using primary alkyl halides exclusively [25].

Oligomeric compound formation occurs through self-condensation reactions, particularly when high concentrations of reactive intermediates are present [29]. These heavy byproducts can represent 3-12% of the product mixture and are effectively removed through crystallization procedures [29]. Process optimization studies indicate that slow addition of reactants and dilute conditions significantly reduce oligomer formation [29].

Purification techniques for the final product include multiple approaches depending on the specific impurities present [30]. Column chromatography using silica gel provides effective separation of closely related compounds, while distillation removes volatile impurities and unreacted starting materials [30]. Crystallization methods offer advantages for removing high-molecular-weight impurities and can achieve purities exceeding 95% [16] [30].

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 1696 companies from 2 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

65443-14-3

General Manufacturing Information

Cyclopentanone, 2,2,5-trimethyl-5-pentyl-: ACTIVE

Dates

Last modified: 07-20-2023

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